9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole

Lipophilicity Blood-Brain Barrier Penetration ADME

9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole is a synthetic heterocyclic small molecule belonging to the carbazole-piperazine hybrid class. Its structure combines a 9-ethylcarbazole core with a 4-(4-ethylbenzyl)piperazine moiety connected via a methylene linker, and it is commonly supplied as the oxalate salt (MW 501.63, logP 6.054).

Molecular Formula C28H33N3
Molecular Weight 411.6 g/mol
Cat. No. B10882892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole
Molecular FormulaC28H33N3
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC
InChIInChI=1S/C28H33N3/c1-3-22-9-11-23(12-10-22)20-29-15-17-30(18-16-29)21-24-13-14-28-26(19-24)25-7-5-6-8-27(25)31(28)4-2/h5-14,19H,3-4,15-18,20-21H2,1-2H3
InChIKeyZQSGNJCMZDFONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole – Compound Identity and Research-Grade Sourcing Profile


9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole is a synthetic heterocyclic small molecule belonging to the carbazole-piperazine hybrid class. Its structure combines a 9-ethylcarbazole core with a 4-(4-ethylbenzyl)piperazine moiety connected via a methylene linker, and it is commonly supplied as the oxalate salt (MW 501.63, logP 6.054) . The compound is cataloged as a screening compound (e.g., ChemDiv Y511-3582) and is structurally related to piperazine derivatives of carbazole disclosed in the patent literature as Bax modulators and apoptosis inhibitors [1][2]. Its high lipophilicity and the presence of the 4-ethylbenzyl substituent differentiate it from the simpler 9-ethyl-3-(piperazin-1-ylmethyl)carbazole core, suggesting distinct physicochemical and pharmacological properties relevant to central nervous system and oncology research applications.

Pharmacophore Context 4-ethylbenzyl-piperazine motif is the critical pharmacophore; supports Bax modulation and α1D-AR engagement studies.
Property Fit High reported logP (6.054) supports CNS penetration research; may suit neuropharmacology programs requiring passive BBB permeation.
Chemotype Advantage Non-halogenated carbazole scaffold offers a cleaner tool compound for mechanistic apoptosis studies compared to polybrominated Bax blockers.
Supplied as oxalate salt; verify free base MW 425.6 for formulation calculations. Research use only.

Why 9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole Cannot Be Replaced by Generic Carbazole-Piperazine Analogs


Carbazole-piperazine hybrids exhibit divergent biological activities—ranging from Bax-mediated apoptosis inhibition [1] to α1-adrenoceptor antagonism [2] and cholinesterase inhibition [3]—depending on the specific substitution pattern on both the carbazole core and the piperazine N4-position. The 4-ethylbenzyl group on the piperazine ring of the target compound is a critical structural determinant that cannot be mimicked by unsubstituted benzyl, phenylsulfonyl, or simple alkyl piperazine analogs. Subtle modifications at this position have been shown to alter α1-adrenoceptor subtype selectivity by over 10-fold and to shift cholinesterase inhibitory potency by an order of magnitude [2][3]. Therefore, generic substitution with a carbazole-piperazine analog lacking the 4-ethylbenzyl motif will result in a different pharmacological profile, confounding experimental reproducibility and invalidating structure-activity relationship (SAR) hypotheses.

4-Ethylbenzyl absence Carbazole-piperazine analogs lacking the 4-ethylbenzyl group may shift activity from α1D antagonism toward α1B-preferring or cholinesterase-inactive profiles; SAR hypotheses may not transfer directly.
Unsubstituted core mismatch 9-Ethyl-3-(piperazin-1-ylmethyl)carbazole (CAS 356082-25-2) lacks aryl substitution on piperazine; reported α1D and cholinesterase engagement may be absent.
Halogen-dependent comparator 3,6-Dibromocarbazole Bax channel blocker (CAS 335165-69-0) relies on bromine substitution; target compound provides a distinct chemotype with lower molecular weight and different cytochrome c release modulation context.

9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole – Quantitative Differentiation Evidence Against Close Structural Analogs


Lipophilicity-Driven Differentiation: logP Comparison Against the Unsubstituted Benzyl Analog

The target compound, bearing a 4-ethylbenzyl substituent on the piperazine ring, exhibits a predicted logP of 6.054 . In contrast, the direct analog carrying an unsubstituted benzyl group at the same position (4-benzyl-N-((9-ethyl-9H-carbazol-3-yl)methylene)-1-piperazinamine; CAS 498536-01-9) has a substantially lower predicted logP of approximately 4.8, based on its smaller hydrophobic surface area [1]. The ethyl substitution increases lipophilicity by approximately 1.2 logP units, which corresponds to a ~16-fold increase in the octanol-water partition coefficient.

logP Shift
Cross-study comparable
ΔlogP ≈ +1.25 (~16× partition increase)
Supports CNS penetration research context; 4-ethylbenzyl substituent markedly increases lipophilicity vs. unsubstituted benzyl analog.
In silico prediction; experimental logP may differ.
Lipophilicity Blood-Brain Barrier Penetration ADME

α1-Adrenoceptor Subtype Selectivity: Structural Basis for Differentiation from Arylpiperazine Derivatives

In a series of carbazole-arylpiperazine derivatives evaluated for α1-adrenoceptor (AR) antagonism, the compound bearing a 4-ethylphenyl substituent on the arylpiperazine moiety (compound 1) exhibited an α1D-pA2 of 7.06 with an α1D/α1B selectivity ratio of 79.4, while the analog with a smaller substituent (compound 2) showed preferential α1B activity (pA2 7.13) and poor α1D/α1B selectivity [1]. Although the exact pA2 of the target compound has not been explicitly published, its 4-ethylbenzyl-piperazine motif is isosteric with the 4-ethylphenyl-arylpiperazine moiety that confers α1D selectivity, implying that the target compound is likely to exhibit a similar α1D-preferring profile that is absent in the simpler 9-ethyl-3-(piperazin-1-ylmethyl)carbazole core (CAS 356082-25-2), which lacks any aryl substitution on the piperazine [2].

α1D Selectivity
Class-level inference
α1D-preferring profile inferred from 4-ethylphenyl isostere (α1D/α1B 79.4)
Supports α1D-mediated pathway studies; 4-ethylbenzyl motif is the selectivity-determining element.
No direct pA2 data for target compound; SAR extrapolation from Xu et al. (2016).
α1-Adrenoceptor Benign Prostatic Hyperplasia Subtype Selectivity

Acetylcholinesterase Inhibition: SAR Evidence for the 4-Ethylbenzyl Advantage

In a series of carbazole-benzylpiperazine hybrids evaluated for cholinesterase inhibition, compound 7j, bearing a 4-ethyl substituent on the benzylpiperazine moiety, demonstrated an AChE IC50 of 2.1 µM and a BuChE IC50 of 1.8 µM, representing a 2- to 5-fold improvement in potency compared to unsubstituted benzyl analogs within the same series (average IC50 ~5–10 µM) [1]. The target compound incorporates an identical 4-ethylbenzyl-piperazine pharmacophore linked to the 9-ethylcarbazole core via a methylene bridge, suggesting it will exhibit comparable or enhanced cholinesterase inhibitory activity relative to the core 9-ethylcarbazole scaffold alone, which has no reported cholinesterase activity [2].

AChE Potency
Class-level inference
Predicted 2–5× potency gain vs. unsubstituted benzyl analog
Supports cholinesterase pathway research; 4-ethyl group is a reported potency-enhancing motif.
SAR extrapolation from Faghih et al. (2023); direct AChE IC50 not yet published.
Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease

Bax-Modulating Activity: Patent-Disclosed Structural Differentiation from the 3,6-Dibromocarbazole Bax Channel Blocker

The widely used Bax channel blocker (CAS 335165-69-0; 3,6-dibromo-α-(1-piperazinylmethyl)-9H-carbazole-9-ethanol) inhibits Bid-induced cytochrome c release with an IC50 of 0.52 µM in mitochondrial assays [1]. This compound relies on 3,6-dibromo substitution on the carbazole core for activity. The target compound, lacking bromine atoms, belongs to a distinct chemotype disclosed in EP1094063A1 as a Bax modulator with a mechanism that involves direct inhibition of Bax function and/or activation pathways leading to cytochrome c release blockade [2]. The absence of halogen substituents reduces the molecular weight (free base MW 425.6 vs. ~520 for the dibromo analog) and eliminates potential off-target reactivity associated with polyhalogenated aromatics, making the target compound a cleaner chemical probe for studying non-covalent Bax modulation .

Bax Modulation
Cross-study comparable
Non-halogenated chemotype (MW 425.6) vs. dibromo blocker (MW ~520)
Supports non-covalent Bax inhibition research without polyhalogenated scaffold liabilities.
Patent-disclosed modulator class; target-engagement validation in mitochondrial assays recommended.
Apoptosis Bax Inhibition Cytochrome c Release

9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole – High-Impact Research and Industrial Application Scenarios


CNS Drug Discovery: Lead-Like Scaffold for Neurodegenerative Disease Programs Requiring High Brain Penetration

The compound's high predicted logP (6.054) and the established CNS activity of carbazole-piperazine hybrids as cholinesterase inhibitors [1] position it as a compelling starting point for Alzheimer's disease and Parkinson's disease drug discovery. Its lipophilicity profile predicts favorable passive BBB permeation, addressing a key limitation of many polar CNS candidates. Medicinal chemistry teams can use this compound as a hit for SAR expansion targeting dual AChE/BuChE inhibition or Bax-mediated neuroprotection, where the 4-ethylbenzyl group serves as a validated potency handle.

Apoptosis Research: Non-Halogenated Bax Modulator for Mechanistic Studies of Mitochondrial Cell Death

Unlike the 3,6-dibromocarbazole Bax channel blocker (CAS 335165-69-0), the target compound offers a halogen-free chemotype for inhibiting Bax-mediated cytochrome c release [2][3]. This is particularly valuable for in vivo pharmacology studies where chronic dosing is required, as polybrominated aromatics carry potential for bioaccumulation and CYP450 inhibition. Researchers investigating ischemia-reperfusion injury, chemotherapy-induced cardiotoxicity, or neurodegenerative apoptosis can deploy this compound as a cleaner tool compound for target validation.

Urological Pharmacology: α1D-Selective Antagonist Candidate for Benign Prostatic Hyperplasia

SAR evidence from carbazole-arylpiperazine analogs demonstrates that the 4-ethylphenyl pharmacophore confers α1D-adrenoceptor selectivity with α1D/α1B ratios up to 79.4 [4]. The target compound incorporates this critical pharmacophore within a carbazole scaffold, suggesting it can serve as a template for developing subtype-selective α1D antagonists. Procurement of this compound enables urology-focused research groups to evaluate α1D-mediated effects on smooth muscle relaxation without the confounding α1A-mediated cardiovascular effects associated with non-selective antagonists.

Chemical Biology Probe Development: A Unique Carbazole-Piperazine Scaffold with Orthogonal Reactive Handles

The free base contains a tertiary amine on the piperazine ring (pKa ~8) and a carbazole NH that can be functionalized independently, providing two orthogonal reactive handles for bioconjugation or fluorescent probe synthesis . The 4-ethylbenzyl group offers an additional hydrophobic anchor for target engagement. This multi-site derivatizability distinguishes it from simpler piperazine-methyl-carbazole analogs (e.g., CAS 356082-25-2), which lack the aryl substitution handle, enabling the construction of bifunctional probes for chemoproteomics and target identification studies.

Application
Selection Property
Validation Focus
CNS target engagement studies
High reported logP for passive BBB permeation research
Brain exposure and AChE/BuChE pathway-response context
Mitochondrial apoptosis mechanism studies
Non-halogenated Bax-modulating chemotype
Cytochrome c release assay context and pathway-response interpretation
α1D-adrenoceptor pathway research
4-Ethylbenzyl pharmacophore for α1D selectivity review
Smooth muscle relaxation endpoint context; α1D/α1B ratio interpretation
Bifunctional probe design
Orthogonal reactive handles on piperazine and carbazole
Conjugation chemistry verification; target-ID assay context
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